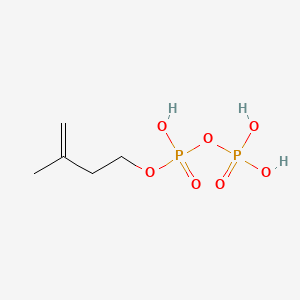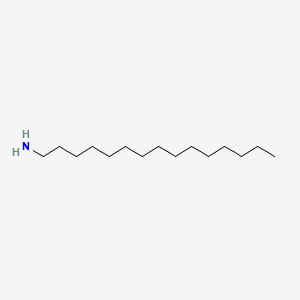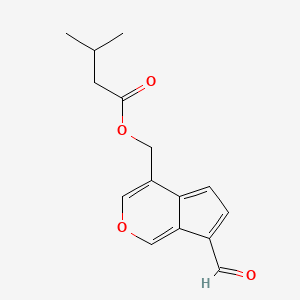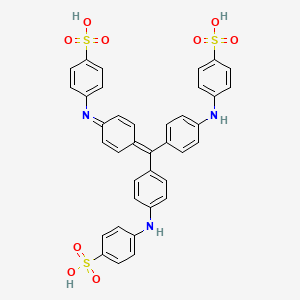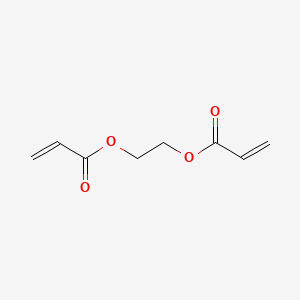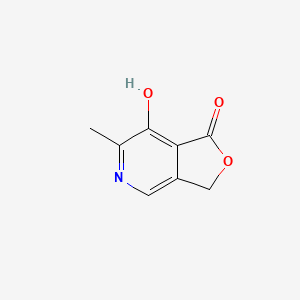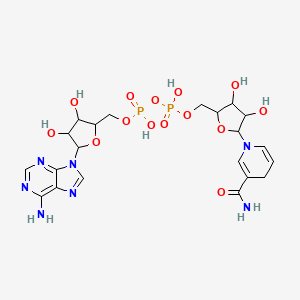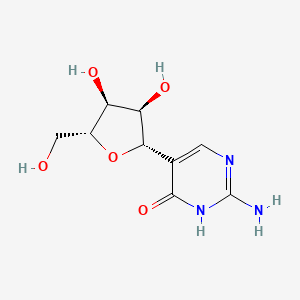
Pseudoisocytidine
Overview
Description
Pseudoisocytidine is a synthetic analogue of cytidine, a nucleoside that is a fundamental building block of RNA and DNA. This compound is known for its ability to form parallel triplex structures with DNA duplexes at neutral pH, making it a valuable tool in genetic and biochemical research .
Mechanism of Action
Target of Action
Pseudoisocytidine (ΨICyd) is a synthetic C-nucleoside . It has been found to have antileukemic activity . The primary targets of this compound are leukemic cells . It has been shown to be active in vitro and in vivo against various 1-β-d-arabinofuranosylcytosine-resistant lines of mouse leukemia .
Mode of Action
This compound interacts with its targets by incorporating into RNA and DNA . It forms appreciable quantities of this compound triphosphate and is incorporated into RNA and DNA in small amounts . This interaction results in changes at the molecular level, affecting the normal functioning of the leukemic cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of RNA and DNA . By incorporating into these nucleic acids, this compound can interfere with the normal biochemical pathways of the cell .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been found to have enhanced stability and resistance to enzymatic deamination when compared to 5-azacytidine and 1-β-d-arabinofuranosylcytosine . The elimination kinetics in plasma showed a β-phase t ½ for 14 C of 2 hr and a β-phase t ½ of unchanged ΨICyd of 1.5 hr . The net recovery of radioactivity in urine over 24 hr varied between 40 and 80% of the administered dose; 50 to 90% was unchanged drug and the rest was pseudouridine .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of leukemic cell growth . This is achieved through its incorporation into RNA and DNA, disrupting the normal functioning of these cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the tautomeric equilibrium of this compound, which provides an additional hydrogen-bond donor at the N3 position, can be influenced by the sequence in which it is incorporated . The neighboring methylated or protonated cytidine promotes the formation of the favorable tautomer, whereas the neighboring thymine or locked nucleic acid has a poor effect, and consecutive ΨICyd has a negative influence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pseudoisocytidine involves several steps, starting with the protection of the ribose moiety followed by the coupling of the protected ribose with a suitable base. One common method involves the use of palladium-catalyzed coupling reactions to form the carbon-carbon bond between the ribose and the base . The final steps typically include deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Pseudoisocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the nucleoside.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the nucleoside are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the nucleoside .
Scientific Research Applications
Pseudoisocytidine has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleic acid chemistry and the development of new synthetic methods.
Medicine: This compound has shown potential in the treatment of leukemia and other cancers due to its stability and resistance to enzymatic deamination
Industry: This compound is used in the development of new pharmaceuticals and biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: Another synthetic nucleoside with antineoplastic activity, but less stable than pseudoisocytidine.
1-β-D-Arabinofuranosylcytosine: A nucleoside analogue used in cancer treatment, but more susceptible to enzymatic degradation.
Uniqueness
This compound is unique due to its enhanced stability and resistance to enzymatic deamination, which makes it more effective in certain therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKOGQMQLSNOF-GBNDHIKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205717 | |
| Record name | Pseudoisocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57100-18-2 | |
| Record name | Pseudoisocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudoisocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSEUDOISOCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDH73L8XQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



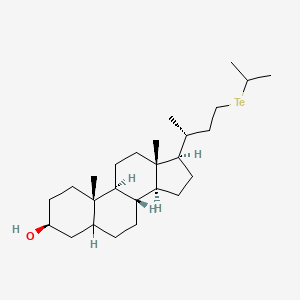
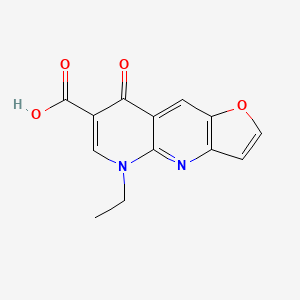
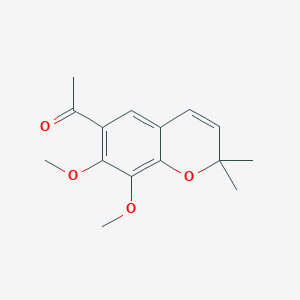
![(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B1195376.png)
